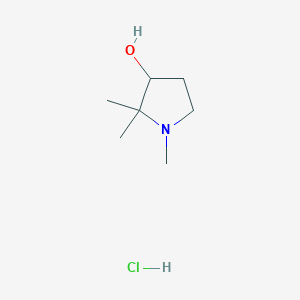

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 2230803-50-4 . It has a molecular weight of 165.66 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 1,2,2-trimethylpyrrolidin-3-ol hydrochloride . The Inchi Code for this compound is 1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride is a powder at room temperature . Its molecular formula is C7H16ClNO and it has a molecular weight of 165.66 .Scientific Research Applications

Asymmetric Synthesis and Antibacterial Properties

The compound 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride has been explored in the asymmetric synthesis and study of the enantiomers of a potent quinolonecarboxylic acid class of antibacterial agents. This research highlights the significant in vitro and in vivo antibacterial activity of one enantiomer over the other, emphasizing the clinical importance of asymmetric synthesis in developing more effective antibacterial agents (Rosen et al., 1988).

Synthesis Technique Improvement

A study focused on the synthesis of (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid demonstrated an improved technique that offers high yield, simplicity, and cost-effectiveness. This research is pivotal for the chemical industry, providing a more efficient method for producing key intermediates used in pharmaceuticals and other applications (Li Zi-cheng, 2009).

Inversion Barrier Study of Aminoorganolithiums

Investigations into the inversion barrier of dipole-stabilized alpha-aminoorganolithium compounds provide insights into the solvation and aggregation effects on racemization mechanisms. This study contributes to a deeper understanding of chemical reactivity and stability, which is crucial for developing new synthetic methodologies and stabilizing reactive intermediates (Haeffner et al., 2002).

Design and Synthesis of HIV-1 Entry Inhibitors

Research on the design, synthesis, and structure-activity relationship of novel compounds as HIV-1 entry inhibitors showcases the potential of using 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride derivatives in developing antiviral therapies. These compounds have demonstrated significant potency against HIV-1, indicating their promise as leads for novel treatments (Katritzky et al., 2009).

Trimethyl Lock Mechanism

The trimethyl lock mechanism, involving derivatives of 1,2,2-Trimethylpyrrolidin-3-ol hydrochloride, plays a critical role in molecular release processes in chemistry, biology, and pharmacology. This concept has applications in drug delivery systems and the controlled release of therapeutic agents, illustrating the compound's versatility beyond its primary uses (Levine & Raines, 2012).

Safety and Hazards

properties

IUPAC Name |

1,2,2-trimethylpyrrolidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(2)6(9)4-5-8(7)3;/h6,9H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZMFZGACDTCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,2-Trimethylpyrrolidin-3-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-methylpropan-1-one](/img/structure/B2836740.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2836748.png)

![N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836749.png)

![2-Amino-6-(2-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2836751.png)

![N-[(3-brosyloxazolidin-2-yl)methyl]-N''-piperonyl-oxamide](/img/structure/B2836752.png)

![3-acetyl-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2836753.png)

![4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxybenzaldehyde](/img/structure/B2836759.png)

![1-(4-chlorophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2836760.png)